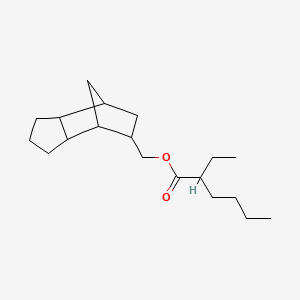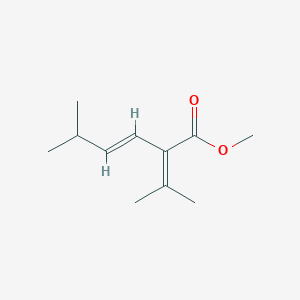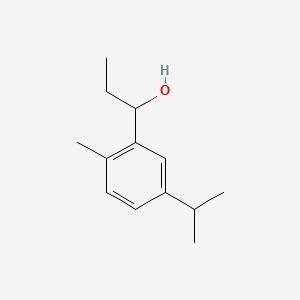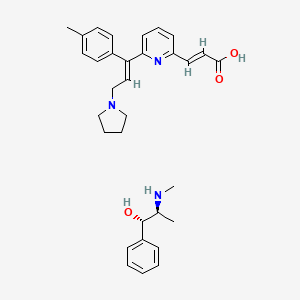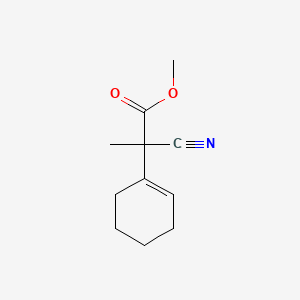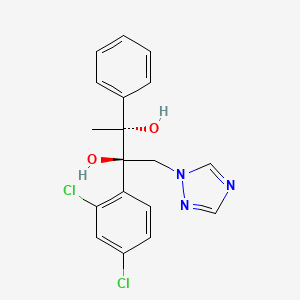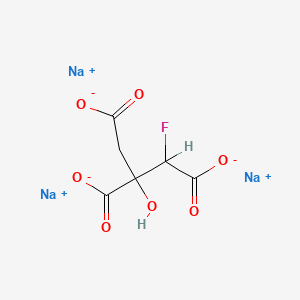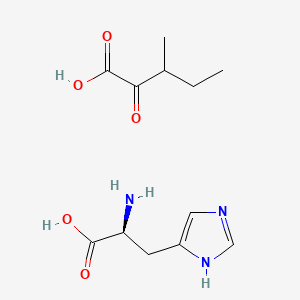
L-Histidine mono((1)-3-methyl-2-oxovalerate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine mono((1)-3-methyl-2-oxovalerate) is a derivative of the essential amino acid L-histidine. This compound is characterized by the presence of a histidine moiety linked to a 3-methyl-2-oxovalerate group. L-Histidine is known for its role in protein synthesis and various metabolic processes, while the 3-methyl-2-oxovalerate group adds unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono((1)-3-methyl-2-oxovalerate) typically involves the esterification of L-histidine with 3-methyl-2-oxovaleric acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol to facilitate the esterification process.
Industrial Production Methods
Industrial production of L-Histidine mono((1)-3-methyl-2-oxovalerate) may involve biotechnological approaches using genetically engineered microorganisms. These microorganisms can be optimized to produce high yields of the compound through fermentation processes. The product is then purified using techniques such as crystallization, chromatography, and filtration to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
L-Histidine mono((1)-3-methyl-2-oxovalerate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
L-Histidine mono((1)-3-methyl-2-oxovalerate) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for histamine production.
Industry: Utilized in the production of pharmaceuticals, nutritional supplements, and as a component in biochemical assays.
作用機序
The mechanism of action of L-Histidine mono((1)-3-methyl-2-oxovalerate) involves its interaction with specific enzymes and receptors in the body. The compound can be metabolized to release L-histidine and 3-methyl-2-oxovalerate, which then participate in various biochemical pathways. L-Histidine is a precursor for histamine, which plays a crucial role in immune responses, gastric acid secretion, and neurotransmission. The 3-methyl-2-oxovalerate group may influence the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
L-Histidine: The parent amino acid, essential for protein synthesis and metabolic functions.
Histidine derivatives: Compounds such as N-acetyl-L-histidine and L-histidine methyl ester, which have modified functional groups.
Uniqueness
L-Histidine mono((1)-3-methyl-2-oxovalerate) is unique due to the presence of the 3-methyl-2-oxovalerate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to other histidine derivatives.
特性
CAS番号 |
78000-38-1 |
|---|---|
分子式 |
C12H19N3O5 |
分子量 |
285.30 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3-4(2)5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChIキー |
LXIXZDSVFITYPB-JEDNCBNOSA-N |
異性体SMILES |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
正規SMILES |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



